Dimethyl fluoro(3-oxocyclohexyl)propanedioate
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Overview
Description
Dimethyl fluoro(3-oxocyclohexyl)propanedioate is a chemical compound with the molecular formula C11H15FO5 It is a derivative of propanedioic acid, featuring a fluoro group and a 3-oxocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl fluoro(3-oxocyclohexyl)propanedioate typically involves the esterification of propanedioic acid derivatives. One common method includes the reaction of dimethyl malonate with fluoro(3-oxocyclohexyl) bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is refluxed in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl fluoro(3-oxocyclohexyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Dimethyl fluoro(3-oxocyclohexyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dimethyl fluoro(3-oxocyclohexyl)propanedioate involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and specificity, while the 3-oxocyclohexyl group can modulate its reactivity and stability. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester of propanedioic acid without the fluoro and 3-oxocyclohexyl groups.
Fluoroacetate: Contains a fluoro group but lacks the ester and cyclohexyl functionalities.
Cyclohexanone: Contains the cyclohexyl group but lacks the ester and fluoro functionalities.
Uniqueness
Dimethyl fluoro(3-oxocyclohexyl)propanedioate is unique due to the combination of its fluoro, ester, and 3-oxocyclohexyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
88942-63-6 |
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Molecular Formula |
C11H15FO5 |
Molecular Weight |
246.23 g/mol |
IUPAC Name |
dimethyl 2-fluoro-2-(3-oxocyclohexyl)propanedioate |
InChI |
InChI=1S/C11H15FO5/c1-16-9(14)11(12,10(15)17-2)7-4-3-5-8(13)6-7/h7H,3-6H2,1-2H3 |
InChI Key |
VVQIOZKUNIIORR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCCC(=O)C1)(C(=O)OC)F |
Origin of Product |
United States |
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